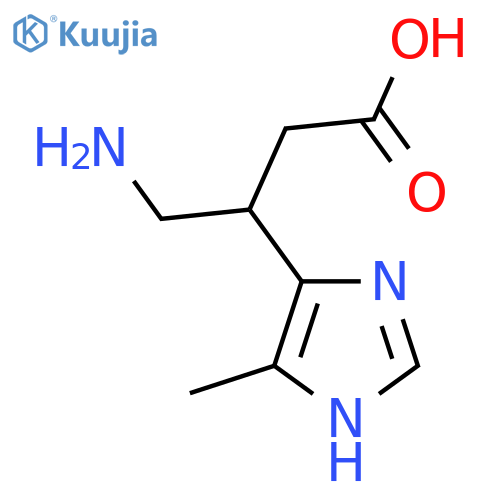Cas no 1533550-18-3 (4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid)

1533550-18-3 structure
商品名:4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid
- EN300-1809833
- 1533550-18-3
-
- インチ: 1S/C8H13N3O2/c1-5-8(11-4-10-5)6(3-9)2-7(12)13/h4,6H,2-3,9H2,1H3,(H,10,11)(H,12,13)
- InChIKey: ASLODJRNHVOOGP-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)C1=C(C)NC=N1)=O
計算された属性
- せいみつぶんしりょう: 183.100776666g/mol
- どういたいしつりょう: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.2
- トポロジー分子極性表面積: 92Ų
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1809833-0.05g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1809833-1.0g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1809833-5.0g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1809833-2.5g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1809833-0.5g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1809833-1g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1809833-5g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 5g |
$3645.0 | 2023-09-19 | ||
| Enamine | EN300-1809833-10.0g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1809833-0.1g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1809833-0.25g |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid |
1533550-18-3 | 0.25g |
$1156.0 | 2023-09-19 |
4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
1533550-18-3 (4-amino-3-(4-methyl-1H-imidazol-5-yl)butanoic acid) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
